REACTION_SMILES
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[CH2:1]1[CH:2]([n:9]2[n:10][cH:11][c:12]([I:14])[cH:13]2)[CH2:3][C:4]12[O:5][CH2:8][CH2:7][O:6]2.[O:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1.[OH2:32].[c:15]1([CH3:16])[cH:17][cH:18][c:19]([S:20]([O-:21])(=[O:22])=[O:23])[cH:24][cH:25]1.[nH+:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[CH2:1]1[CH:2]([n:9]2[n:10][cH:11][c:12]([I:14])[cH:13]2)[CH2:3][C:4]1=[O:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Ic1cnn(C2CC3(C2)OCCO3)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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O=C1CC(n2cc(I)cn2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |